molecular formula C11H17NO3S B3845894 N-(sec-butyl)-4-methoxybenzenesulfonamide

N-(sec-butyl)-4-methoxybenzenesulfonamide

Cat. No.: B3845894
M. Wt: 243.32 g/mol
InChI Key: DDLCQPGEDXVFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(sec-butyl)-4-methoxybenzenesulfonamide” is a compound that contains a sec-butyl group, a methoxy group, and a benzenesulfonamide group. The sec-butyl group is a butyl group where the rest of the molecule attaches at the second carbon in the chain . The methoxy group (-OCH3) is a common functional group in organic chemistry, and benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group.


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the electron-donating methoxy group and the electron-withdrawing sulfonamide group on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For example, the presence of the polar sulfonamide group could enhance the compound’s water solubility compared to a simple alkylbenzene .

Scientific Research Applications

N-(sec-butyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the primary applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate the activity of certain receptors that are involved in the regulation of the immune system, which may be beneficial in the treatment of certain types of cancer.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-methoxybenzenesulfonamide is primarily through the modulation of enzyme and receptor activity. This compound has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate the activity of certain receptors such as the adenosine A2A receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and modulate the activity of the immune system. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(sec-butyl)-4-methoxybenzenesulfonamide is its ability to modulate the activity of enzymes and receptors, which makes it a potentially useful compound for the treatment of a variety of diseases. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in certain applications.

Future Directions

There are several future directions for research on N-(sec-butyl)-4-methoxybenzenesulfonamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of this compound and how it interacts with enzymes and receptors in the body. Finally, research is needed to develop new methods for synthesizing this compound and improving its solubility in water.

Safety and Hazards

The safety and hazards associated with “N-(sec-butyl)-4-methoxybenzenesulfonamide” would depend on various factors including its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

N-butan-2-yl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-4-9(2)12-16(13,14)11-7-5-10(15-3)6-8-11/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLCQPGEDXVFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.